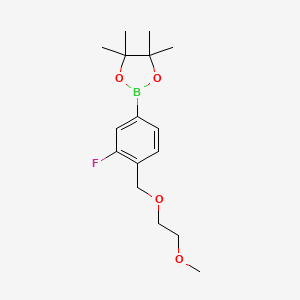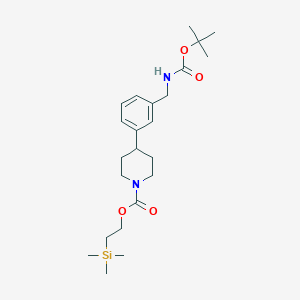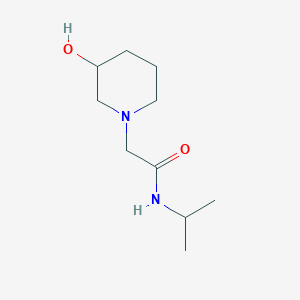
6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine” can be represented by the SMILES stringO=C(NCC=C)C1=CN=C(Cl)C=C1 . The InChI representation is 1S/C9H9ClN2O/c1-2-5-11-9(13)7-3-4-8(10)12-6-7/h2-4,6H,1,5H2,(H,11,13) . Physical And Chemical Properties Analysis
The empirical formula of “this compound” isC9H9ClN2O . Its molecular weight is 196.63 . The compound is a solid .
Applications De Recherche Scientifique
Synthesis of Pyridazine Derivatives
Researchers have developed methods for synthesizing a wide range of pyridazine derivatives using 6-chloro-N-(prop-2-en-1-yl)pyridazin-3-amine as a key intermediate. For instance, Sayed et al. (2002) demonstrated its utility in generating new pyridazinones, pyridazin-6-imines, and other pyridazine derivatives through various synthetic routes (Sayed et al., 2002). Similarly, Dragovich et al. (2008) described the regiospecific synthesis of novel 6-amino-5-hydroxypyridazin-3(2H)-ones, showcasing the compound's versatility in constructing complex heterocyclic systems (Dragovich et al., 2008).
Biological Activity and Material Science Applications
Aggarwal et al. (2020) explored the synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as potential analgesic agents, indicating the role of this compound in medicinal chemistry (Aggarwal et al., 2020). Additionally, Mashuga et al. (2017) investigated the inhibitory effect of pyridazine derivatives on the corrosion of mild steel, suggesting applications beyond pharmaceuticals into material science (Mashuga et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-prop-2-enylpyridazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-5-9-7-4-3-6(8)10-11-7/h2-4H,1,5H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYWZYRTKUDZRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}(oxo)acetic acid](/img/structure/B1465325.png)
![10-chloro-2-(chloromethyl)pyrimido[1,2-b]indazol-4(6H)-one](/img/structure/B1465326.png)


amine](/img/structure/B1465329.png)


![1-{[(Propan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465334.png)
![[4-(Difluoromethyl)phenyl]methanamine](/img/structure/B1465335.png)

